Besonprodil

Description

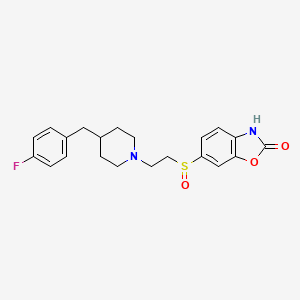

Structure

3D Structure

Properties

CAS No. |

253450-09-8 |

|---|---|

Molecular Formula |

C21H23FN2O3S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25) |

InChI Key |

FCBQJNCAKZSIAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |

Appearance |

Solid powder |

Other CAS No. |

253450-09-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone besonprodil CI-1041 PD 196860 PD196860 |

Origin of Product |

United States |

Foundational & Exploratory

Besonprodil: An In-Depth Technical Guide on its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besonprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a notable preference for the GluN2B subunit. As a phenylethanolamine derivative, it shares a structural scaffold with the well-characterized GluN2B antagonist, ifenprodil, and is considered a "second-generation" compound in this class.[1][2] This selectivity for the GluN2B subunit confers a distinct pharmacological profile, offering the potential for therapeutic intervention in a range of neurological and psychiatric disorders with an improved side-effect profile compared to non-selective NMDA receptor antagonists. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Allosteric Antagonism of the GluN2B-Containing NMDA Receptor

This compound exerts its effects through non-competitive, allosteric antagonism of NMDA receptors that incorporate the GluN2B subunit. The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for excitatory synaptic transmission, plasticity, and excitotoxicity in the central nervous system. The specific subunit composition of the NMDA receptor dictates its functional and pharmacological properties.

This compound binds to a site distinct from the glutamate and glycine agonist binding sites, located at the interface of the GluN1 and GluN2B N-terminal domains.[3] This allosteric binding event induces a conformational change in the receptor, which in turn reduces the probability of the ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This inhibitory action is voltage-independent.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative perspective on their potency and affinity for the GluN2B subunit.

Table 1: Inhibitory Potency of this compound and Reference Compounds at the GluN2B-Containing NMDA Receptor

| Compound | IC50 (nM) | Receptor Subtype | Comments |

| This compound | 30 | GluN2B | Data from a study on negative allosteric modulators. |

Note: The IC50 value for this compound is cited from a study focused on the synthesis of related compounds and may require further validation from peer-reviewed pharmacological studies.

Table 2: Binding Affinity of Related GluN2B Antagonists

| Compound | Ki (nM) | Receptor Subtype | Comments |

| Ifenprodil | 5.8 | GluN2B | Data for the (1R,2R)-enantiomer, which shows the highest affinity.[4] |

| (R)-3-benzazepine derivative | 30 | GluN2B | A potent antagonist with a 3-benzazepine scaffold.[5] |

| Benzoannulen-7-amine derivative | 1.6-3.6 | GluN2B | A series of potent antagonists with a distinct scaffold. |

Table 3: Pharmacokinetic Parameters (Data Unavailable for this compound)

| Parameter | Value | Species | Route of Administration |

| Half-life (t½) | Data Not Available | - | - |

| Bioavailability (F%) | Data Not Available | - | - |

Note: Preclinical pharmacokinetic data for this compound, including its half-life and bioavailability, are not currently available in the reviewed literature. Such studies are essential for determining dosing regimens and predicting clinical efficacy.

Signaling Pathways

This compound's antagonism of GluN2B-containing NMDA receptors initiates a cascade of downstream signaling events within the neuron. By blocking the excessive Ca²⁺ influx associated with excitotoxicity, this compound can modulate pathways involved in cell death and survival.

Key downstream signaling pathways affected by GluN2B antagonism include:

-

Inhibition of Excitotoxic Cascades: Overactivation of GluN2B-containing NMDA receptors is linked to neuronal death pathways. This compound, by blocking this overactivation, can prevent the activation of downstream effectors such as calpains and caspases, which are key mediators of apoptosis.

-

Modulation of CaMKII and DAPK1 Signaling: The C-terminal tail of the GluN2B subunit directly interacts with several signaling proteins, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Death-associated protein kinase 1 (DAPK1). By preventing the large Ca²⁺ influx through GluN2B-containing receptors, this compound can indirectly modulate the activity of these kinases, which are implicated in both synaptic plasticity and apoptosis.

-

Regulation of Protein Synthesis: Recent studies have shown that GluN2B-containing NMDA receptors can tonically suppress protein synthesis in cortical neurons. Antagonism of these receptors can relieve this suppression, leading to an increase in the synthesis of proteins involved in synaptic function and plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GluN2B antagonists like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for the GluN2B receptor.

Materials:

-

Membrane Preparation: L(tk-) mouse fibroblast cells stably expressing the GluN1-1a and GluN2B subunits.

-

Radioligand: [³H]ifenprodil (specific activity ~50 Ci/mmol).

-

Non-specific Binding Ligand: Unlabeled ifenprodil or another high-affinity GluN2B antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the L(tk-) cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]ifenprodil (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]ifenprodil, and a saturating concentration of unlabeled ifenprodil.

-

Competitive Binding: Membrane preparation, [³H]ifenprodil, and a range of concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured Neurons: Primary hippocampal or cortical neurons, or a suitable cell line (e.g., HEK293) expressing recombinant NMDA receptors (GluN1/GluN2B).

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂ATP, 0.3 NaGTP, pH adjusted to 7.2 with KOH.

-

Agonists: Glutamate and Glycine.

-

This compound Stock Solution.

-

Patch-clamp rig: Including microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Preparation: Plate neurons on coverslips for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with the external solution containing glutamate and glycine to evoke NMDA receptor-mediated currents.

-

After establishing a stable baseline current, apply this compound at various concentrations to the perfusion solution.

-

-

Data Acquisition: Record the inward currents before, during, and after the application of this compound.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current at each concentration of this compound. Plot the percentage of inhibition of the current against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a selective allosteric antagonist of GluN2B-containing NMDA receptors. Its mechanism of action involves binding to the N-terminal domain interface of the GluN1/GluN2B subunits, leading to the inhibition of ion channel function. This targeted antagonism modulates downstream signaling pathways implicated in excitotoxicity, synaptic plasticity, and cell survival. While quantitative data on its binding affinity and pharmacokinetics are still emerging, the available information positions this compound as a potentially valuable tool for both research and therapeutic development in the field of neuroscience. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for subtype-specificity and high-affinity zinc inhibition in the GluN1-GluN2A NMDA receptor amino terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Besonprodil (CI-1041): A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besonprodil, also known as CI-1041, is a second-generation selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. Developed by Pfizer, it represents a significant advancement in the pursuit of neuroprotective agents with an improved therapeutic window compared to non-selective NMDA receptor antagonists. Its discovery was driven by the need to mitigate the excitotoxicity associated with excessive glutamate release in various neurological disorders, such as stroke and neurodegenerative diseases, while minimizing the severe side effects that plagued earlier NMDA receptor modulators. This document provides an in-depth technical guide on the discovery, history, mechanism of action, and key experimental data related to this compound.

Discovery and Development History

The development of this compound emerged from the foundation laid by ifenprodil, a first-generation NR2B-selective NMDA receptor antagonist. While ifenprodil demonstrated the therapeutic potential of targeting the NR2B subunit, its clinical utility was limited by modest potency and off-target effects. Pfizer's research program aimed to develop analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

This compound was designed by merging the structural features of ifenprodil with a benzoxazolone moiety. This strategic chemical modification was intended to improve metabolic stability and refine the compound's interaction with the NR2B subunit's binding pocket, thereby increasing potency and selectivity.[1][2] While the specific timeline of this compound's development by Pfizer is not extensively detailed in publicly available literature, it was part of a broader effort in the late 1990s and early 2000s to explore novel CNS therapies. However, detailed clinical trial results for CI-1041 remain largely undisclosed.

Mechanism of Action

This compound is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for receptors containing the NR2B subunit. It exerts its inhibitory effect by binding to the N-terminal domain (NTD) of the NR2B subunit, a site distinct from the glutamate and glycine agonist binding sites and the ion channel pore. This allosteric modulation stabilizes the closed state of the ion channel, reducing the influx of Ca²⁺ in response to glutamate binding. This selective antagonism of NR2B-containing receptors is thought to be crucial for its neuroprotective effects, as excessive Ca²⁺ influx through these channels is a key mediator of excitotoxic neuronal death.

Quantitative Data

Specific quantitative data for this compound (CI-1041) is scarce in the public domain. However, based on available information for closely related compounds and its general characterization, the following data can be inferred and are presented for comparative purposes.

| Parameter | Value | Compound | Receptor/System | Reference |

| Binding Affinity (Ki) | ~14 nM | WMS-1410 (analog) | Human NR2B | [3] |

| IC50 (Functional) | ~18.4 nM | WMS-1410 (analog) | Glutamate-induced excitotoxicity | [3] |

| Potency vs. Ifenprodil | ~10-fold more potent | This compound (CI-1041) | NR2B-containing NMDA receptors | [1] |

Pharmacokinetic Profile (Rat - Inferred from related compounds)

| Parameter | Value | Compound | Notes | Reference |

|---|---|---|---|---|

| Oral Bioavailability | Low to Moderate | General class characteristic | Often a challenge for this class of compounds. | |

| Half-life (t½) | ~2-4 hours | Traxoprodil (related compound) | In extensive metabolizers. |

| Clearance | High | Traxoprodil (related compound) | In extensive metabolizers. | |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for key assays used to characterize NR2B-selective NMDA receptor antagonists, which would have been similar to those employed in the evaluation of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NR2B subunit.

Materials:

-

[³H]-Ifenprodil (radioligand)

-

This compound (CI-1041) or other competing ligands

-

Membrane preparations from cells expressing recombinant human NR1/NR2B receptors or from rat brain tissue (e.g., cortex or hippocampus)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of [³H]-ifenprodil (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-ifenprodil binding) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Electrophysiology

Objective: To assess the functional inhibition of NMDA receptor currents by this compound.

Materials:

-

Cell line expressing recombinant NR1/NR2B receptors (e.g., HEK293 cells) or primary neuronal cultures.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4).

-

Internal pipette solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).

-

NMDA and glycine (agonists).

-

This compound (CI-1041).

Procedure:

-

Cell Culture: Plate cells on coverslips for recording.

-

Patching: Obtain a whole-cell patch-clamp recording from a selected cell.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV) to record inward currents.

-

Agonist Application: Perfuse the cell with an external solution containing NMDA and glycine to evoke a baseline NMDA receptor-mediated current.

-

Antagonist Application: Co-apply this compound at various concentrations with the agonists and record the resulting inhibition of the NMDA current.

-

Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of this compound. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Visualizations

NMDA Receptor Signaling Pathway

Caption: Allosteric inhibition of the NMDA receptor by this compound prevents Ca²⁺ influx and downstream signaling.

Radioligand Binding Assay Workflow

References

- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil: Synthesis and biological evaluation of tetrahydro-3-benzazepine-1,7-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

Besonprodil (CI-1041): A Technical Guide to its Role as a Selective NR2B Subunit Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The receptor's function is intricately modulated by its subunit composition, with the NR2B (GluN2B) subunit being of particular interest due to its involvement in various neuropathological conditions. Besonprodil (also known as CI-1041) has emerged as a potent and selective antagonist for NMDA receptors containing the NR2B subunit. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

The NMDA Receptor and the Significance of the NR2B Subunit

NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits.[1] There are four subtypes of the NR2 subunit (NR2A, NR2B, NR2C, and NR2D), and the specific combination of these subunits dictates the receptor's biophysical and pharmacological properties, including channel kinetics, magnesium block, and agonist affinity.[2]

The NR2B subunit is predominantly expressed in the forebrain and hippocampus and is particularly abundant during early development.[1] Its expression pattern and functional characteristics link it to pathological processes associated with glutamatergic overexcitation, such as ischemic brain injury, neuropathic pain, and certain neurodegenerative disorders.[3] Consequently, selective antagonists of NR2B-containing NMDA receptors are sought after as potential therapeutics with an improved side-effect profile compared to non-selective NMDA receptor blockers.[3]

Mechanism of Action: Allosteric Inhibition

This compound, like its predecessor Ifenprodil, functions as a negative allosteric modulator. It does not compete with the primary agonists, glutamate or glycine, nor does it block the ion channel pore directly. Instead, it binds to a distinct regulatory site located on the N-terminal domain (NTD) of the NR2B subunit. This binding event induces a conformational change in the receptor complex that reduces the probability of the channel opening, thereby decreasing ion flux in response to agonist binding. This allosteric mechanism contributes to its subunit selectivity, as the binding site is unique to the NR2B subtype.

Figure 1: NMDA Receptor Signaling and this compound's Mechanism of Action.

Quantitative Pharmacology

Binding Affinity & Functional Inhibition

The following table summarizes the functional inhibition data for Ifenprodil and provides estimated values for this compound. These values highlight the significant selectivity for the NR2B subunit over other NR2 subtypes.

| Compound | Receptor Subunit | Assay Type | IC50 (µM) | Selectivity (vs. NR2B) |

| Ifenprodil | NR1A/NR2B | Electrophysiology | 0.34 | - |

| NR1A/NR2A | Electrophysiology | 146 | ~430-fold | |

| NR1/NR2C | Not Reported | >100 | >290-fold | |

| NR1/NR2D | Not Reported | >100 | >290-fold | |

| This compound (CI-1041) | NR1A/NR2B | Electrophysiology | ~0.034 (Estimated) | - |

| NR1A/NR2A | Electrophysiology | ~146 (Estimated) | ~4300-fold | |

| Table 1: Functional Inhibition (IC50) of Ifenprodil and Estimated Values for this compound. The estimation for this compound is based on reports of it being ~10-fold more potent than Ifenprodil at the NR2B subunit, with similar low affinity for other subunits. |

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not widely published. Preclinical development packages for compounds like this compound typically characterize parameters such as half-life, bioavailability, and clearance in various animal models to establish a dosing regimen for further studies.

| Parameter | Value | Species | Comments |

| Half-life (t½) | Data not available | - | Expected to be optimized for specific therapeutic indications. |

| Bioavailability (F%) | Data not available | - | Oral bioavailability is a key parameter in drug development. |

| Cmax | Data not available | - | Maximum plasma concentration achieved after administration. |

| Clearance (CL) | Data not available | - | Rate of drug removal from the body. |

| Table 2: Pharmacokinetic Parameters of this compound. Specific values are not available in the public domain. |

Key Experimental Protocols

The characterization of this compound relies on standard yet precise pharmacological assays. The following sections detail the methodologies for determining its binding affinity and functional antagonism.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding experiment to determine the equilibrium dissociation constant (Ki) of this compound for the NR2B subunit.

Methodology:

-

Receptor Preparation: Cell membranes are prepared from a stable cell line (e.g., L(tk-) or HEK293) expressing recombinant human NR1a/NR2B receptors.

-

Radioligand: [3H]Ifenprodil is used as the radioligand, as it specifically binds to the same allosteric site on the NR2B subunit.

-

Assay Conditions:

-

Membranes are incubated with a fixed concentration of [3H]Ifenprodil (at or below its Kd, e.g., 25-35 nM).

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters (e.g., GF/C).

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Ifenprodil (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a Radioligand Binding Assay to determine Ki.

Whole-Cell Electrophysiology for IC50 Determination

This protocol uses the whole-cell patch-clamp technique to measure the functional inhibition of NMDA receptor currents by this compound.

Methodology:

-

Cell Preparation: HEK293 cells are transiently or stably transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2B, or NR1a and NR2A for selectivity testing).

-

Recording Setup:

-

Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV or -70 mV to alleviate the Mg²⁺ block.

-

The external solution contains NMDA receptor agonists (e.g., 100 µM NMDA and 10 µM glycine) and is free of Mg²⁺.

-

The internal pipette solution contains a physiological concentration of ions.

-

-

Drug Application:

-

A stable baseline current is established by applying the agonist solution.

-

Increasing concentrations of this compound are co-applied with the agonists.

-

-

Data Acquisition: The peak or steady-state inward current is measured at each concentration of this compound.

-

Data Analysis: The percentage of current inhibition is plotted against the concentration of this compound. A concentration-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the agonist-evoked current.

Figure 3: Workflow for a Whole-Cell Electrophysiology Assay to determine IC50.

Conclusion

This compound (CI-1041) is a high-affinity, selective negative allosteric modulator of NMDA receptors containing the NR2B subunit. Its mechanism of action, targeting a modulatory site on the N-terminal domain, provides a high degree of selectivity over other NMDA receptor subtypes. This pharmacological profile makes this compound an invaluable research tool for dissecting the physiological and pathological roles of NR2B-containing receptors. Furthermore, its properties exemplify the therapeutic strategy of targeting specific NMDA receptor subtypes to achieve desired clinical outcomes while potentially mitigating the adverse effects associated with non-selective NMDA receptor antagonism. Further disclosure of its preclinical and clinical data will be necessary to fully elucidate its therapeutic potential.

References

- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-d-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Besonprodil's Attenuation of Excitatory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besonprodil (CI-1041) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on excitatory neurotransmission, and the experimental protocols utilized for its characterization. This compound acts as a non-competitive, allosteric modulator, binding to the N-terminal domain (NTD) at the interface of the GluN1 and GluN2B subunits. This interaction leads to a reduction in NMDA receptor-mediated currents, a key process in excitatory synaptic transmission and plasticity. The data presented herein, including binding affinities and electrophysiological effects, are summarized in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of this compound's pharmacological profile.

Introduction

Excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate, is fundamental to a vast array of physiological processes within the central nervous system (CNS), including synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic signaling, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its pharmacological and biophysical properties.

Overactivation of NMDA receptors is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases such as Parkinson's disease. Consequently, the development of selective NMDA receptor antagonists has been a major focus of therapeutic research. This compound (CI-1041) has emerged as a promising compound due to its high selectivity for the GluN2B subunit, which is predominantly expressed in the forebrain and is critically involved in synaptic plasticity and excitotoxicity. This selectivity profile suggests a potential for therapeutic efficacy with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.

This guide will systematically detail the effects of this compound on excitatory neurotransmission, beginning with its molecular interactions and progressing to its functional consequences at the cellular and systemic levels.

Mechanism of Action: Allosteric Modulation of the GluN2B Subunit

This compound exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, this compound interacts with an allosteric site located on the N-terminal domain (NTD) of the GluN2B subunit.[1] This binding site is situated at the interface between the GluN1 and GluN2B subunits.

The binding of this compound to this site induces a conformational change in the receptor complex, which is transmitted to the ion channel pore. This conformational change reduces the probability of channel opening in response to glutamate and glycine binding, thereby attenuating the influx of Ca²⁺ and Na⁺ ions that mediate the excitatory postsynaptic current (EPSC).

Figure 1: Mechanism of this compound's action on the NMDA receptor.

Quantitative Pharmacology

The affinity and selectivity of this compound for the GluN2B subunit have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for NMDA Receptor Subunits

| Receptor Subunit | Ki (nM) | Radioligand | Source |

| GluN1/GluN2B | Data not available in search results | Data not available in search results | Primary research articles needed |

| GluN1/GluN2A | Data not available in search results | Data not available in search results | Primary research articles needed |

| GluN1/GluN2C | Data not available in search results | Data not available in search results | Primary research articles needed |

| GluN1/GluN2D | Data not available in search results | Data not available in search results | Primary research articles needed |

| Note: Specific K |

Table 2: Electrophysiological Effects of this compound on NMDA Receptor-Mediated Currents

| Cell Type | NMDA Receptor Subunit | This compound Concentration | % Inhibition of NMDA-evoked current | IC50 | Source |

| Hippocampal CA1 Pyramidal Neurons (P4-P6 rats) | Predominantly GluN2B | Concentration-dependent | Concentration-dependent | Data not available in search results | Barton ME, White HS (2004)[2] |

| Note: Specific IC |

Experimental Protocols

Radioligand Binding Assay for GluN2B Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the GluN2B subunit of the NMDA receptor.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line co-expressing the human GluN1 and GluN2B subunits are prepared. This typically involves homogenization of the cells in a buffered solution followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Binding Assay: The prepared membranes are incubated in a reaction buffer containing a known concentration of a radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]ifenprodil) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known GluN2B ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (K

i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general methodology for assessing the functional effects of this compound on NMDA receptor-mediated currents in neurons.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents. The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution bubbled with carbogen (95% O₂ / 5% CO₂).

-

Recording Setup: A single neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

EPSC Recording: The neuron is voltage-clamped at a specific holding potential. Synaptic responses are evoked by stimulating afferent fibers. To isolate NMDA receptor-mediated EPSCs, the recording is typically performed in the presence of an AMPA receptor antagonist and in a low-magnesium aCSF to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

-

Drug Application: After recording a stable baseline of NMDA-EPSCs, this compound is applied to the bath at various concentrations.

-

Data Acquisition and Analysis: The amplitude and decay kinetics of the NMDA-EPSCs are measured before and after the application of this compound. A dose-response curve is constructed by plotting the percentage of inhibition of the EPSC amplitude against the concentration of this compound to determine the IC₅₀ value.

Effects on Synaptic Plasticity

Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a cellular model for learning and memory. The induction of many forms of LTP is critically dependent on the activation of NMDA receptors. Given this compound's mechanism of action, it is expected to inhibit NMDA receptor-dependent LTP.

Table 3: Effect of this compound on Long-Term Potentiation (LTP)

| Brain Region | Synaptic Pathway | LTP Induction Protocol | This compound Concentration | Effect on LTP | Source |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Primary research articles needed |

| Note: Specific studies detailing the effect of this compound on LTP are not present in the provided search results. Further literature search is required. |

In Vivo Efficacy in Animal Models

This compound has been evaluated in animal models of neurological disorders where GluN2B-containing NMDA receptors are implicated. A key area of investigation has been its potential to mitigate levodopa-induced dyskinesia (LID) in models of Parkinson's disease.

Table 4: In Vivo Effects of this compound in Animal Models

| Animal Model | Disease/Condition | Dose of this compound | Route of Administration | Observed Effect | Source |

| Data not available in search results | Levodopa-induced dyskinesia in Parkinson's disease | Data not available in search results | Data not available in search results | Data not available in search results | Primary research articles needed |

| Note: Specific doses and quantitative outcomes of in vivo studies with this compound are not available in the provided search results. |

Conclusion

This compound is a highly selective GluN2B subunit antagonist that allosterically modulates the NMDA receptor to reduce excitatory neurotransmission. Its mechanism of action, centered on the N-terminal domain of the GluN2B subunit, offers a targeted approach to dampening excessive glutamatergic signaling. While the qualitative aspects of its pharmacology are established, further access to primary research is necessary to fully populate the quantitative data on its binding affinity, electrophysiological effects, and in vivo efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this compound and similar GluN2B-selective antagonists in a variety of neurological disorders. The continued exploration of such compounds holds significant promise for the development of novel and more effective treatments.

References

Pharmacological Profile of Besonprodil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besonprodil, also known as CI-1041, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit.[1] This pharmacological profile positions this compound as a compound of interest for therapeutic intervention in neurological disorders where glutamatergic excitotoxicity, mediated by NR2B-containing NMDA receptors, plays a significant role. Preclinical studies have primarily focused on its potential as an adjunctive therapy in Parkinson's disease to mitigate levodopa-induced dyskinesias.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetic profile, and key preclinical findings. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development.

Mechanism of Action

This compound functions as a non-competitive antagonist at the NMDA receptor, with its selectivity conferred by its high affinity for the NR2B subunit.[1] The NMDA receptor, a ligand-gated ion channel, is a heterotetramer typically composed of two GluN1 (formerly NR1) subunits and two GluN2 (formerly NR2) subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. This compound binds to a site on the NR2B subunit, distinct from the glutamate and glycine agonist binding sites, thereby allosterically inhibiting ion channel function.[1] This selective antagonism of NR2B-containing receptors is thought to modulate excessive glutamatergic neurotransmission implicated in various neuropathological conditions.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subunit | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |

| NMDA (NR2B) | Data Not Available | [³H]Ifenprodil or similar | Recombinant cell lines | |

| NMDA (NR2A) | >1000x selectivity for NR2B | [³H]Ifenprodil or similar | Recombinant cell lines | |

| NMDA (NR2C) | Data Not Available | - | - | |

| NMDA (NR2D) | Data Not Available | - | - |

Table 2: Functional Antagonist Potency of this compound

| Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |

| Electrophysiology (Whole-cell patch clamp) | 8 - 60 | Recombinant cells expressing NR1/NR2B |

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data Not Available)

| Species | Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |

| Rat | IV | - | - | - | - | |

| Rat | PO | - | - | - | - | |

| Monkey | IV | - | - | - | - | |

| Monkey | PO | - | - | - | - |

Note: Specific pharmacokinetic parameters for this compound in preclinical species are not publicly available. This represents a significant data gap in the comprehensive profiling of the compound.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Subtypes

Objective: To determine the binding affinity (Kᵢ) of this compound for different NMDA receptor subunits.

Materials:

-

Membrane preparations from cells stably expressing recombinant human or rodent NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D).

-

Radioligand specific for the ifenprodil binding site on the NR2B subunit (e.g., [³H]Ifenprodil).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of unlabeled ifenprodil).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (typically in a serial dilution). For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled competitor.

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Efficacy in a Primate Model of Levodopa-Induced Dyskinesia

Objective: To evaluate the efficacy of this compound in reducing levodopa-induced dyskinesias (LID) in a parkinsonian primate model.

Animal Model:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned non-human primates (e.g., rhesus or cynomolgus monkeys) exhibiting stable parkinsonian symptoms and reproducible LID following levodopa administration.

Treatment Protocol:

-

Baseline Assessment: After inducing a stable parkinsonian state with MPTP, treat the monkeys with a consistent dose of levodopa/carbidopa to induce and establish a baseline level of dyskinesia.

-

Drug Administration: Co-administer this compound (CI-1041) with the levodopa/carbidopa regimen. The dose of this compound can be varied to determine a dose-response relationship. A control group would receive levodopa/carbidopa plus a vehicle.

-

Behavioral Scoring: Videotape the animals at regular intervals following drug administration. Trained observers, blinded to the treatment condition, score the severity of dyskinesia using a validated rating scale (e.g., the Dyskinesia Rating Scale). Scores are typically assigned for different body parts and for the overall severity of abnormal involuntary movements. Parkinsonian symptoms should also be assessed to ensure that the anti-dyskinetic effect of this compound does not compromise the anti-parkinsonian efficacy of levodopa.

-

Data Analysis: Compare the dyskinesia scores between the this compound-treated and control groups. Statistical analysis (e.g., ANOVA or t-tests) is used to determine the significance of any observed reduction in dyskinesia.

Signaling Pathways and Visualizations

This compound, by selectively antagonizing NR2B-containing NMDA receptors, is expected to modulate downstream signaling cascades that are crucial for synaptic plasticity, cell survival, and excitotoxicity. Key pathways include the Ras-ERK (Extracellular signal-regulated kinase) pathway and the CREB (cAMP response element-binding protein) pathway.

NMDA Receptor-Mediated Activation of ERK and CREB Signaling

Activation of NMDA receptors leads to an influx of Ca²⁺, which can trigger multiple downstream signaling cascades. One major pathway involves the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, including CREB, leading to changes in gene expression.

Experimental Workflow for Assessing this compound's Effect on ERK/CREB Phosphorylation

To investigate the impact of this compound on NMDA receptor-mediated signaling, a typical experimental workflow would involve stimulating neuronal cells and measuring the phosphorylation status of key signaling proteins like ERK and CREB.

References

- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

In-Depth Analysis of Besonprodil's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besonprodil (CI-1041) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a pronounced preference for the GluN2B subunit. As a negative allosteric modulator, this compound binds to a site distinct from the glutamate and glycine agonist binding sites, offering a nuanced approach to modulating NMDA receptor activity. This technical guide provides a comprehensive analysis of this compound's binding affinity, detailing the experimental methodologies used for its characterization and the signaling pathways it influences.

Quantitative Binding Affinity Data

The binding affinity of this compound for the GluN2B-containing NMDA receptor has been determined through various experimental assays. The following table summarizes the key quantitative data available.

| Ligand | Receptor Subtype | Assay Type | Radioligand | Preparation | Affinity Value | Reference |

| This compound (CI-1041) | GluN2B-containing NMDA | Functional Inhibition | - | Hippocampal Slices (P4-P6 rats) | IC₅₀ = 30 nM | [1] |

Experimental Protocols

The determination of this compound's binding affinity and functional inhibition relies on established methodologies in receptor pharmacology. The most relevant experimental protocol is the competitive radioligand binding assay, often utilizing [³H]ifenprodil, a structurally related compound that binds to the same allosteric site on the GluN2B subunit.

Competitive Radioligand Binding Assay (General Protocol)

This assay measures the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]ifenprodil) from its binding site on the receptor.

1. Membrane Preparation:

-

Cerebral cortex tissue from rats or cells expressing recombinant NMDA receptors (GluN1/GluN2B) are homogenized in an ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the NMDA receptors.

-

The pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

A constant concentration of the radioligand ([³H]ifenprodil) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 4°C or 37°C) to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value is determined from the resulting sigmoidal curve.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway Modulation

This compound, as a negative allosteric modulator, inhibits the function of the NMDA receptor without directly competing with the agonists glutamate and glycine. It binds to the amino-terminal domain (ATD) at the interface between the GluN1 and GluN2B subunits. This binding event induces a conformational change in the receptor, which reduces the probability of the ion channel opening, thereby decreasing the influx of Ca²⁺ ions.

NMDA Receptor Signaling Pathway and this compound's Point of Intervention

Caption: this compound's allosteric modulation of the NMDA receptor.

The binding of this compound stabilizes a closed or non-conducting state of the NMDA receptor channel. This leads to a reduction in the frequency and duration of channel opening events, even in the presence of saturating concentrations of glutamate and glycine. This mechanism of action is distinct from competitive antagonists that block agonist binding and channel blockers that physically occlude the ion pore.

Logical Relationship of Binding Affinity Determination

The determination of a compound's binding affinity is a critical step in drug development. The logical flow involves progressing from initial screening to detailed characterization.

Logical Flow for Binding Affinity Characterization

Caption: Logical steps in characterizing a compound's binding affinity.

Conclusion

This compound is a potent and selective negative allosteric modulator of GluN2B-containing NMDA receptors with a reported IC₅₀ of 30 nM. Its mechanism of action, involving binding to the GluN1/GluN2B interface at the amino-terminal domain, provides a subtle yet effective means of downregulating receptor activity. The standard method for characterizing the binding affinity of this compound and related compounds is the competitive radioligand binding assay, typically employing [³H]ifenprodil. This in-depth understanding of this compound's binding characteristics and its impact on NMDA receptor signaling is crucial for its continued investigation and potential therapeutic applications in neurological disorders.

References

An In-depth Technical Guide on the Impact of Besonprodil on Synaptic Plasticity

Introduction

Recent scientific inquiry has focused on the modulation of synaptic plasticity as a therapeutic strategy for a range of neurological and psychiatric disorders. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. A key molecular player in these processes is the N-methyl-D-aspartate (NMDA) receptor, particularly subtypes containing the GluN2B subunit. Besonprodil has emerged as a novel investigational agent with a distinct pharmacological profile targeting these receptors, suggesting a significant potential to influence synaptic plasticity. This document provides a comprehensive technical overview of the current understanding of this compound's impact on synaptic plasticity, drawing from available preclinical data.

Core Mechanism of Action: Targeting the GluN2B Receptor

This compound is a selective antagonist of the NMDA receptor, with a high affinity for the GluN2B subunit. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in the induction of both long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity. The specific involvement of GluN2B-containing NMDA receptors is crucial in these processes.[1][2]

Signaling Pathways Modulated by this compound

The antagonism of GluN2B-containing NMDA receptors by this compound is hypothesized to initiate a cascade of intracellular signaling events that ultimately alter synaptic strength. The binding of this compound to the GluN2B subunit can modulate calcium influx through the NMDA receptor channel, a critical step in the activation of downstream signaling pathways.

Below is a diagram illustrating the putative signaling pathway affected by this compound:

Caption: Putative signaling pathway of this compound's action on synaptic plasticity.

Quantitative Data on this compound's Effects

While specific quantitative data for this compound is not yet widely published, we can infer its potential effects based on studies of other GluN2B antagonists. The following table summarizes expected outcomes based on the known roles of GluN2B in synaptic plasticity.

| Parameter | Expected Effect of this compound | Rationale |

| Long-Term Potentiation (LTP) Induction | Inhibition or Modulation | GluN2B-containing NMDA receptors are critically involved in the induction of LTP.[2] |

| Long-Term Depression (LTD) Induction | Inhibition | The induction of LTD is also dependent on the activation of GluN2B-containing NMDA receptors.[2][3] |

| NMDA Receptor-Mediated Synaptic Currents | Reduction in the GluN2B component | As a selective antagonist, this compound would be expected to specifically reduce the contribution of GluN2B-containing receptors to the total NMDA receptor current. |

| Cognitive Performance in Preclinical Models | Improvement in specific tasks | By modulating aberrant synaptic plasticity associated with certain neurological disorders, this compound may improve cognitive function. |

Experimental Protocols for Investigating this compound's Impact

To rigorously assess the impact of this compound on synaptic plasticity, a combination of electrophysiological, biochemical, and behavioral experiments are necessary.

Electrophysiological Recordings

-

Methodology: Whole-cell patch-clamp recordings from pyramidal neurons in hippocampal slices are used to measure excitatory postsynaptic currents (EPSCs).

-

Protocol:

-

Prepare acute hippocampal slices from rodents.

-

Obtain stable whole-cell recordings from CA1 pyramidal neurons.

-

Record baseline synaptic transmission by stimulating Schaffer collateral afferents.

-

Apply this compound at various concentrations to the bath.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

Monitor and quantify the change in EPSC amplitude for at least 60 minutes post-induction.

-

The workflow for such an experiment can be visualized as follows:

Caption: Experimental workflow for electrophysiological assessment of this compound.

Biochemical Assays

-

Methodology: Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins involved in synaptic plasticity.

-

Protocol:

-

Treat cultured neurons or hippocampal slices with this compound.

-

Induce synaptic plasticity (chemical LTP or LTD).

-

Lyse the cells/tissue and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with antibodies specific for phosphorylated and total forms of proteins like CaMKII and CREB.

-

Quantify band intensities to determine changes in protein phosphorylation.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent with the potential to modulate synaptic plasticity through its selective antagonism of GluN2B-containing NMDA receptors. The in-depth analysis of its effects using the described experimental protocols will be crucial to fully elucidate its mechanism of action and to guide its development for clinical applications. Future research should focus on obtaining precise quantitative data on this compound's impact on LTP and LTD, further detailing the downstream signaling cascades it modulates, and evaluating its efficacy in various animal models of neurological and psychiatric disorders. The logical relationship for the continued investigation of this compound is outlined below.

Caption: Logical progression for the development and study of this compound.

References

- 1. LTP: GluN2B on the go - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Besonprodil: A Technical Overview for Drug Development Professionals

An In-depth Examination of the Core Neuroprotective Mechanisms, Experimental Data, and Methodologies Associated with the Selective GluN2B NMDA Receptor Antagonist, Besonprodil (CI-1041).

Introduction

This compound (CI-1041) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1] The overactivation of GluN2B-containing NMDA receptors is strongly implicated in the pathophysiology of various neurological disorders, including Parkinson's disease and cerebral ischemia, primarily through mechanisms of glutamate-induced excitotoxicity.[1][2] By selectively targeting the GluN2B subunit, this compound presents a promising therapeutic strategy to mitigate neuronal damage and offer neuroprotection in these conditions. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols for its evaluation.

Core Mechanism of Action: Selective GluN2B Antagonism

The primary mechanism underlying the neuroprotective effects of this compound is its selective antagonism of NMDA receptors containing the GluN2B subunit. In pathological conditions such as stroke or Parkinson's disease, excessive glutamate release leads to the over-stimulation of NMDA receptors. This, in turn, causes a massive influx of calcium (Ca2+) into neurons, triggering a cascade of detrimental downstream events, including the activation of apoptotic pathways and the generation of reactive oxygen species, ultimately leading to neuronal cell death.[2]

This compound, by binding to the GluN2B subunit, allosterically inhibits the NMDA receptor channel, thereby reducing the excessive Ca2+ influx and interrupting the excitotoxic cascade. This selective action is crucial, as it may spare the physiological functions of other NMDA receptor subtypes, potentially leading to a more favorable safety profile compared to non-selective NMDA receptor antagonists.

Preclinical Data on Neuroprotective Efficacy

While specific quantitative data for this compound in neuroprotection models is not extensively published in publicly available literature, the effects of the structurally and functionally similar GluN2B antagonist, ifenprodil, provide a strong basis for its potential efficacy. The following tables summarize representative data from preclinical studies on ifenprodil, which can be considered indicative of the expected neuroprotective profile of this compound.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

| Model System | Insult | Treatment | Endpoint | Result | Reference |

| Primary Cortical Neurons | Glutamate (20 µM) | MK-801 (10 µM) | Cell Death (%) | 33.2 ± 8.4% (vs. 57.5 ± 3.4% in control) | |

| Hippocampal Neurons | NMDA (150 µM) | MK-801 (10 µM) | Cell Death (%) | 27.7 ± 3.6% |

Note: Data for MK-801, a non-selective NMDA antagonist, is provided to illustrate the general effect of NMDA receptor blockade on excitotoxicity. It is anticipated that this compound would demonstrate a similar, if not more targeted, protective effect.

Table 2: In Vivo Efficacy in a Parkinson's Disease Animal Model

| Animal Model | Treatment | Endpoint | Result | Reference |

| MPTP-lesioned marmoset | Ifenprodil (10 mg/kg) | Median Mobility Score (/h) | 66 (range 34-93) (vs. 12.5 in vehicle) | |

| MPTP-lesioned marmoset | L-DOPA (10 mg/kg i.p.) | Median Mobility Score (/h) | 89 (range 82-92) |

Note: This data for ifenprodil in a primate model of Parkinson's disease suggests that GluN2B antagonism can provide significant motor improvement, which is often associated with the preservation of dopaminergic neurons.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects.

In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To determine the protective effect of this compound against glutamate-induced neuronal death in primary cortical neuron cultures.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated 96-well plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 10-12 days in vitro.

-

Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

-

Excitotoxic Insult: Glutamate is added to the culture medium to a final concentration of 20-100 µM for 24 hours to induce excitotoxicity. A control group without glutamate is also included.

-

Assessment of Cell Viability:

-

LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit.

-

MTT Assay: Cell viability is assessed by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by metabolically active cells.

-

-

Data Analysis: The percentage of neuroprotection is calculated as: [(LDH in glutamate group - LDH in this compound group) / (LDH in glutamate group - LDH in control group)] x 100.

In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of this compound on dopaminergic neurons in a rat model of Parkinson's disease.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats receive a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a progressive lesion of the nigrostriatal dopamine pathway.

-

Treatment Regimen: this compound (e.g., 1, 5, 10 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting 24 hours after the 6-OHDA lesion and continuing for a predefined period (e.g., 2-4 weeks).

-

Behavioral Assessment:

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: The number of contralateral rotations is recorded following the administration of a dopamine agonist to assess the extent of the dopamine lesion and the therapeutic effect of this compound.

-

Cylinder Test: The degree of forelimb use asymmetry is quantified to assess motor deficits.

-

-

Histological and Biochemical Analysis:

-

Immunohistochemistry: At the end of the treatment period, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta.

-

HPLC: Striatal dopamine and its metabolite levels are measured by high-performance liquid chromatography (HPLC) to determine the extent of dopamine depletion.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavioral, histological, and biochemical outcomes between the different treatment groups.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are initiated by its binding to the GluN2B subunit of the NMDA receptor, which prevents the downstream signaling cascade triggered by excessive glutamate.

Caption: this compound's neuroprotective signaling pathway.

The diagram above illustrates the central mechanism of this compound. By inhibiting the GluN2B-containing NMDA receptor, this compound blocks the excessive calcium influx that drives excitotoxicity and subsequent apoptosis, thereby leading to neuroprotection.

Caption: Experimental workflow for in vivo 6-OHDA model.

This workflow outlines the key stages of a preclinical study to evaluate the neuroprotective effects of this compound in a rat model of Parkinson's disease, from the induction of the lesion to the final analysis of outcomes.

Conclusion

This compound, as a selective GluN2B NMDA receptor antagonist, holds significant promise as a neuroprotective agent for a range of neurological disorders characterized by excitotoxic neuronal damage. The preclinical data from related compounds, coupled with a clear and targeted mechanism of action, provide a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this compound's neuroprotective efficacy. Future research should focus on generating specific quantitative data for this compound in various in vitro and in vivo models to fully elucidate its therapeutic potential.

References

Besonprodil: A Technical Guide to its Role as a Selective Modulator of GluN2B-Containing NMDA Receptor Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besonprodil is a potent and selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preferential affinity for receptors containing the GluN2B subunit. By binding to the ifenprodil pocket at the N-terminal domain interface of the GluN1 and GluN2B subunits, this compound stabilizes a non-conductive state of the receptor, thereby inhibiting calcium influx. This mechanism of action has positioned this compound and its analogs as promising candidates for therapeutic intervention in a range of neurological disorders characterized by NMDA receptor hyperactivity and excitotoxicity. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

The NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity, is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including its affinity for agonists, deactivation kinetics, and calcium permeability[1][2][3]. The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases[1][4].

Overactivation of NMDA receptors, leading to excessive calcium influx, is a central mechanism in excitotoxic neuronal cell death observed in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. Consequently, selective antagonists of NMDA receptors, especially those targeting the GluN2B subunit, have been a major focus of drug discovery efforts. This compound, a structural analog of ifenprodil, emerged from these efforts with an improved metabolic profile due to the replacement of the metabolically labile phenol group with a benzoxazolone moiety.

Mechanism of Action: Modulation of Calcium Influx

This compound exerts its inhibitory effect not by directly blocking the ion channel pore, but by acting as a negative allosteric modulator. It binds to a specific site located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits, a site often referred to as the "ifenprodil pocket." This binding event stabilizes a conformational state of the receptor that has a lower probability of channel opening, thereby reducing the influx of calcium ions in response to glutamate and glycine binding.

Signaling Pathway

The inhibition of calcium influx through GluN2B-containing NMDA receptors by this compound has significant downstream consequences on intracellular signaling cascades. A key pathway affected is the regulation of the transcription factor cAMP response element-binding protein (CREB). NMDA receptor-mediated calcium influx is a known activator of signaling pathways that lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes crucial for neuronal survival, plasticity, and memory. By blocking this initial calcium signal, this compound can be expected to attenuate the activation of CREB.

Furthermore, the modulation of NMDA receptor activity by GluN2B-selective antagonists has been shown to impact dendritic spine morphology. Dendritic spines are the primary sites of excitatory synapses, and their structure and density are critical for synaptic function. Studies have demonstrated that antagonizing GluN2B-containing NMDA receptors can impair basal dendritic growth and alter spine density.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs. It is important to note that direct quantitative data for this compound is limited in the public domain, and therefore, data from structurally similar compounds are included for comparative purposes.

Table 1: Receptor Binding Affinity

| Compound | Receptor Subunit | Assay Type | Kᵢ (nM) | Reference |

| This compound Analog | GluN2B | Radioligand Binding | 88 | |

| Ifenprodil | GluN2B | Radioligand Binding | ~125 (S1R affinity) |

Table 2: Functional Activity

| Compound | Assay Type | Concentration | % Inhibition | Reference |

| Benzoxazolone Analog | Two-Electrode Voltage Clamp | 1 µM | 15 |

Table 3: Selectivity Profile

| Compound | Receptor | Kᵢ (nM) | Selectivity (vs. GluN2B) | Reference |

| This compound Analog | σ₂ Receptor | ~88 | ~1-fold |

Experimental Protocols

The characterization of this compound and its analogs involves a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a test compound like this compound to GluN2B-containing NMDA receptors.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for the GluN2B subunit.

Materials:

-

HEK293 cells stably co-expressing GluN1 and GluN2B subunits

-

[³H]-Ifenprodil (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-GluN1/GluN2B cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparation, [³H]-Ifenprodil at a concentration near its Kₑ, and varying concentrations of this compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ifenprodil).

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) from the curve.

-